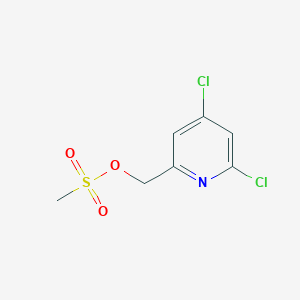
(4,6-Dichloropyridin-2-YL)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions, a hydroxymethyl group at the 2 position, and a methanesulfonate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate typically involves the reaction of 2-pyridinemethanol with chlorinating agents to introduce the chlorine atoms at the 4 and 6 positions. The hydroxymethyl group at the 2 position is then reacted with methanesulfonyl chloride to form the methanesulfonate ester. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反应分析
Types of Reactions
2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methanesulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-pyridinemethanol derivatives with amine groups at the 4 and 6 positions, while oxidation reactions can produce 2-pyridinecarboxylic acid derivatives .
科学研究应用
2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved .
相似化合物的比较
Similar Compounds
2-Pyridinemethanol: Lacks the chlorine and methanesulfonate groups, making it less reactive in certain chemical reactions.
4,6-Dichloro-2-methylpyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2,6-Pyridinedimethanol: Contains two hydroxymethyl groups but lacks the chlorine and methanesulfonate groups.
Uniqueness
2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate is unique due to the presence of both chlorine and methanesulfonate groups, which confer specific reactivity and properties. These functional groups make it a versatile compound for various chemical reactions and applications in scientific research .
属性
分子式 |
C7H7Cl2NO3S |
|---|---|
分子量 |
256.11 g/mol |
IUPAC 名称 |
(4,6-dichloropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-6-2-5(8)3-7(9)10-6/h2-3H,4H2,1H3 |
InChI 键 |
UXFSJWDUODOUIN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=NC(=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


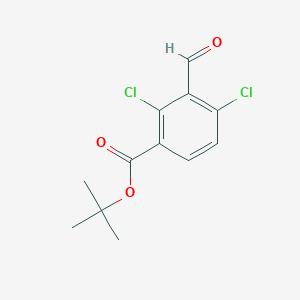
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)

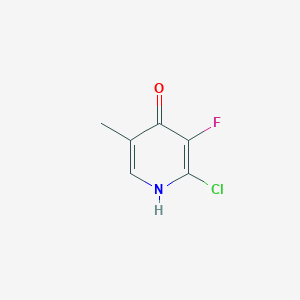
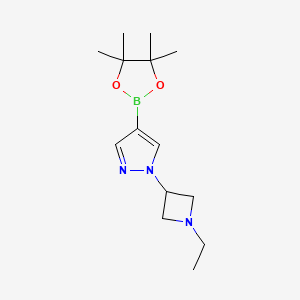
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
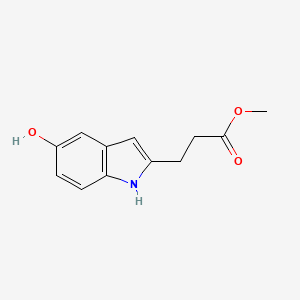
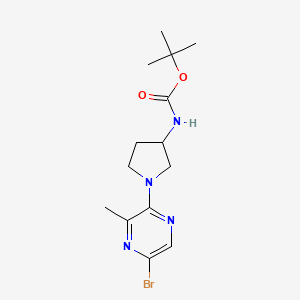
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
![6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine](/img/structure/B13925834.png)
![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)
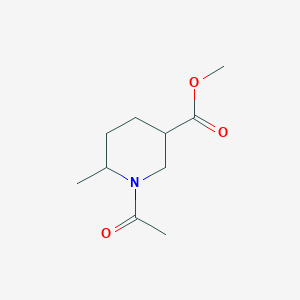
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)

